molecular formula C10H15BO3 B1307439 2-Isopropoxy-5-methylphenylboronic acid CAS No. 480438-71-9

2-Isopropoxy-5-methylphenylboronic acid

Cat. No.: B1307439
CAS No.: 480438-71-9
M. Wt: 194.04 g/mol
InChI Key: PESPTYNENYUZTH-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-methylphenylboronic acid is an organoboron compound with the molecular formula C10H15BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an isopropoxy group at the 2-position and a methyl group at the 5-position. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

The primary target of 2-Isopropoxy-5-methylphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, This compound participates in two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by This compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The ADME properties of This compound The compound’s success in the suzuki–miyaura coupling reaction suggests it has properties that allow it to be readily prepared and stable .

Result of Action

The result of the action of This compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of more complex molecules.

Action Environment

The action of This compound is influenced by environmental factors. The compound is known to be environmentally benign . It should be noted that discharge into the environment must be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-isopropoxy-5-methylphenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxy-5-methylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-Methoxyphenylboronic acid
  • 2-Isopropylphenylboronic acid

Comparison: 2-Isopropoxy-5-methylphenylboronic acid is unique due to the presence of both an isopropoxy group and a methyl group on the phenyl ring. This substitution pattern can influence the reactivity and selectivity of the compound in cross-coupling reactions. Compared to phenylboronic acid, the isopropoxy group can provide steric hindrance, potentially leading to different reaction outcomes .

Properties

IUPAC Name

(5-methyl-2-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-7(2)14-10-5-4-8(3)6-9(10)11(12)13/h4-7,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESPTYNENYUZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393526
Record name 2-Isopropoxy-5-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-71-9
Record name (2-Isopropoxy-5-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480438-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropoxy-5-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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